4-Chloro-6-nitroquinoline-3-carbaldehyde
Description
Properties
Molecular Formula |
C10H5ClN2O3 |
|---|---|
Molecular Weight |
236.61 g/mol |
IUPAC Name |
4-chloro-6-nitroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClN2O3/c11-10-6(5-14)4-12-9-2-1-7(13(15)16)3-8(9)10/h1-5H |
InChI Key |
DHZUVUGNCJWEHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction of the quinoline core with appropriate substitution.
- Introduction of the nitro group at position 6.
- Chlorination at position 4.
- Formylation at position 3 to introduce the aldehyde group.
These steps can be performed sequentially or combined depending on the starting materials and reagents.
Preparation of 4-Chloroquinoline Derivatives (Relevant to 4-Chloro-6-nitroquinoline-3-carbaldehyde)
A well-documented method for preparing 4-chloroquinolines involves the reaction of quinoline-3-carboxylic acid derivatives with chlorinating agents in the presence of oxidizing agents. According to a patented process, the key steps are:
- Reacting a quinoline-3-carboxylic acid or its functional derivative with a chlorinating agent such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).
- Conducting the reaction in the presence of an oxidizing agent like iodine, cupric chloride, or ferric chloride to facilitate chlorination at position 4.
- The reaction is typically performed at elevated temperatures (e.g., 90–110°C) for several hours to ensure complete conversion.
This method avoids the formation of unstable tetrahydroquinoline intermediates and provides high yields (up to 80%) of 4-chloroquinoline derivatives.
Formylation via Vilsmeier-Haack Reaction
The introduction of the aldehyde group at position 3 is commonly achieved by the Vilsmeier-Haack reaction, which involves:
- Treating the quinoline derivative with a Vilsmeier reagent generated in situ by mixing phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
- The reaction is carried out under anhydrous conditions at temperatures ranging from 50°C to 60°C for 16 hours.
- After completion, the reaction mixture is quenched with ice-cold water, and the product is isolated by filtration and recrystallization.
This method has been successfully applied to synthesize 6-substituted-2-chloroquinoline-3-carbaldehydes with yields around 70%.
Nitration of Quinoline Derivatives
Nitration to introduce the nitro group at position 6 can be performed either before or after quinoline ring formation, depending on the synthetic route. Typical nitration conditions include:
- Using nitric acid in propionic acid or other suitable solvents.
- Controlled addition of nitric acid at room temperature followed by heating to 125°C for 2 hours.
- Work-up involves filtration, washing with saturated sodium bicarbonate solution, and drying to obtain the nitro-substituted quinoline.
Representative Synthetic Route for this compound
| Step | Reaction Type | Reagents & Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Nitration | 4-chloroquinoline derivative + HNO3 in propionic acid, 125°C, 2 h | Nitroquinoline intermediate, ~70% yield | Controlled nitration at position 6 |
| 2 | Chlorination | Phosphorus oxychloride (POCl3) + iodine, 90–110°C, 2 h | 4-chloro-6-nitroquinoline | Chlorination at position 4 |
| 3 | Formylation (Vilsmeier-Haack) | POCl3 + DMF, 50–60°C, 16 h | This compound, ~70% yield | Introduction of aldehyde at position 3 |
Detailed Research Findings and Analysis
Chlorination Efficiency: The use of POCl3 in the presence of iodine as an oxidizing agent is preferred due to high selectivity and yield, minimizing side reactions and degradation of sensitive nitro groups.
Formylation Specificity: The Vilsmeier-Haack reaction is highly effective for formylation at position 3 of quinoline derivatives, with reaction conditions optimized to prevent overreaction or decomposition.
Nitration Control: Nitration under mild conditions (room temperature addition of nitric acid followed by heating) ensures selective substitution at position 6 without affecting other positions or causing ring degradation.
Purification: Products are typically purified by recrystallization from solvents such as ethyl acetate or methanol to achieve high purity suitable for further applications.
Summary Table of Key Reagents and Conditions
| Step | Reagents | Temperature | Time | Yield (%) | Comments |
|---|---|---|---|---|---|
| Nitration | HNO3 + Propionic acid | 25°C (add), 125°C | 2 h | ~70 | Selective nitration at C-6 |
| Chlorination | POCl3 + Iodine | 90–110°C | 2 h | 75–80 | Chlorination at C-4 |
| Formylation | POCl3 + DMF (Vilsmeier reagent) | 50–60°C | 16 h | ~70 | Formylation at C-3 |
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 4-Chloro-6-nitroquinoline-3-carboxylic acid.
Reduction: 4-Chloro-6-aminoquinoline-3-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-nitroquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitroquinoline-3-carbaldehyde is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro substituent can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
Comparison with Similar Compounds
The following analysis compares 4-Chloro-6-nitroquinoline-3-carbaldehyde with structurally related quinoline derivatives, focusing on substituent positions, physicochemical properties, and applications.
Structural and Functional Group Variations
This compound
- Substituents: Cl (position 4), NO₂ (position 6), CHO (position 3).
- Key Features: The nitro group at position 6 and chlorine at position 4 create strong electron-withdrawing effects, polarizing the quinoline ring. The aldehyde group at position 3 provides a reactive site for nucleophilic additions.
2-Chloro-6-substituted Quinoline-3-carbaldehydes (e.g., 3a–c in )
- Substituents: Cl (position 2), variable groups (e.g., NO₂, Br) at position 6, CHO (position 3).
- Key Differences : The chlorine at position 2 (vs. 4) alters the electronic distribution, reducing steric hindrance near the aldehyde group. This configuration may enhance reactivity in nucleophilic reactions compared to the 4-chloro analog .
6-Bromo-4-chloro-3-nitroquinoline ()
- Substituents: Br (position 6), Cl (position 4), NO₂ (position 3).
- Key Differences: The nitro group at position 3 (vs. 6) and bromine at position 6 (vs. nitro) result in distinct electronic properties.
6-Bromo-2-chloro-3-phenylquinoline ()
- Substituents : Br (position 6), Cl (position 2), phenyl (position 3).
- Key Differences : The phenyl group at position 3 introduces steric bulk and π-π stacking capabilities, which are absent in the aldehyde-bearing analog. This makes it more suitable for materials science applications (e.g., organic semiconductors) .
Physicochemical Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
